2-Ethyl-5-(4-fluorophenyl)aniline
Description
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-ethyl-5-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C14H14FN/c1-2-10-3-4-12(9-14(10)16)11-5-7-13(15)8-6-11/h3-9H,2,16H2,1H3 |
InChI Key |
MFZXIGIAPGUXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Analysis of Related Compounds
While specific literature on 2-Ethyl-5-(4-fluorophenyl)aniline is scarce, related compounds offer insights into potential synthesis strategies:
- Triaryl Derivatives : The synthesis of triaryl derivatives often involves cross-coupling reactions or Friedel-Crafts acylation followed by reduction.
- Chromenopyridine Derivatives : These compounds are synthesized through a series of reactions involving chlorination, amination, and cyclization steps.
Data Tables for Synthesis Strategies
Given the lack of direct data on this compound, we can propose a hypothetical synthesis pathway based on related compounds:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid, Pd(OAc)₂, K₂CO₃ | Toluene, H₂O, 80°C |
| 2 | Alkylation | Ethyl bromide, K₂CO₃ | DMF, 60°C |
| 3 | Reduction (if necessary) | NaBH₄ or H₂/Pd | Ethanol or THF |
Research Discoveries and Perspectives
The synthesis of complex organic compounds like this compound often requires a combination of established methods and innovative catalysts or conditions. Recent advances in cross-coupling reactions and green chemistry offer promising avenues for improving efficiency and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4-fluorophenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the aniline ring significantly alter solubility, reactivity, and bioactivity. Key comparisons include:
- Lipophilicity : Ethyl groups increase hydrophobic interactions compared to methoxy or methyl groups, favoring membrane permeability .
- Electronic Effects : Fluorine’s inductive electron-withdrawing effect stabilizes the aromatic ring, enhancing resistance to oxidative degradation compared to chlorine or bromine .
Biological Activity
2-Ethyl-5-(4-fluorophenyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 219.26 g/mol
The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance the compound's biological activity by improving its interaction with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, although precise pathways remain under investigation. Preliminary studies suggest that this compound may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
- Receptor Modulation : It may bind to receptors that play critical roles in signaling pathways related to growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various aniline derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of tubulin polymerization |
These results indicate that the compound's efficacy varies across different cancer types, highlighting its potential as a broad-spectrum anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated a series of aniline derivatives for their antimicrobial properties. Among these, this compound was one of the most potent against Gram-positive bacteria, demonstrating a clear structure-activity relationship where modifications to the phenyl ring influenced activity levels significantly .
- Anticancer Research : In another investigation focusing on anticancer properties, researchers reported that treatment with this compound led to significant apoptosis in MCF-7 cells, which was associated with increased levels of reactive oxygen species (ROS). This suggests that oxidative stress may play a role in mediating its anticancer effects .
- Synthesis and Biological Evaluation : A comprehensive synthesis study detailed methods for producing various derivatives of aniline compounds, including this compound. The synthesized compounds were evaluated for their biological activities, confirming enhanced efficacy with certain substitutions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-5-(4-fluorophenyl)aniline, and how can purity be validated?
- Methodological Answer :
- Synthetic Routes :
Nucleophilic Aromatic Substitution : React 5-bromo-2-ethylaniline with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling (Pd catalysts, base, and solvent optimization required) .
Reductive Amination : Condense 2-ethyl-5-nitrobenzene derivatives with 4-fluorophenyl groups, followed by nitro-group reduction (e.g., using H₂/Pd-C or NaBH₄) .
- Purity Validation :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays).
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, ethyl group at δ 1.2–1.4 ppm) .
Q. How does the fluorine substituent influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. Fluorine’s electronegativity reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance .
- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in electrophilic substitution (e.g., nitration) to quantify electronic effects .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer :
- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates that may confound activity .
- Receptor Binding Assays : Employ surface plasmon resonance (SPR) or radioligand binding to validate target specificity .
Q. What strategies optimize regioselectivity when introducing substituents to the aniline core?
- Methodological Answer :
- Directing Group Utilization : Install temporary directing groups (e.g., -B(OH)₂) to control substitution at the 5-position .
- Solvent/Catalyst Screening : Test Pd/XPhos catalysts in toluene/THF mixtures to enhance cross-coupling efficiency .
- Table 1 : Reaction Optimization Data
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (5:3 position) |
|---|---|---|---|---|
| Pd(dba)₂ | Toluene | 110 | 72 | 9:1 |
| Pd(OAc)₂ | DMF | 80 | 58 | 7:3 |
Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.
- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for key steps (e.g., amination or fluorination) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in polar solvents?
- Methodological Answer :
- Crystallinity vs. Amorphous Forms : Characterize solid-state forms via XRD. Amorphous phases may exhibit higher solubility in DMSO than crystalline forms .
- pH-Dependent Solubility : Perform solubility tests across pH 2–8 (using HCl/NaOH buffers) to account for protonation of the aniline group .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
